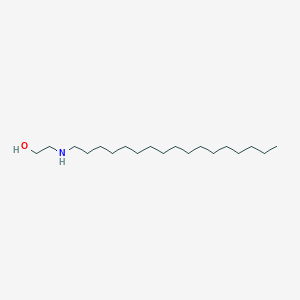![molecular formula C9H12AsNO6 B14722046 [4-(ethoxycarbonylamino)-2-hydroxyphenyl]arsonic acid CAS No. 6266-19-9](/img/structure/B14722046.png)
[4-(ethoxycarbonylamino)-2-hydroxyphenyl]arsonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(Ethoxycarbonylamino)-2-hydroxyphenyl]arsonic acid: is an organoarsenic compound that features both an arsonic acid group and an ethoxycarbonylamino group attached to a hydroxyphenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(ethoxycarbonylamino)-2-hydroxyphenyl]arsonic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the hydroxyphenyl derivative, which is then subjected to arsonation.
Arsonation: The hydroxyphenyl derivative is reacted with an arsenic-containing reagent, such as arsenic trioxide or arsenic acid, under controlled conditions to introduce the arsonic acid group.
Ethoxycarbonylation: The resulting arsonic acid derivative is then treated with ethyl chloroformate in the presence of a base, such as triethylamine, to introduce the ethoxycarbonylamino group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for safety and environmental impact due to the use of arsenic compounds.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the arsonic acid group, potentially converting it to an arsine or other reduced forms.
Substitution: The ethoxycarbonylamino group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
Oxidation: Quinones or other oxidized phenyl derivatives.
Reduction: Arsines or other reduced arsenic compounds.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry, potentially serving as a catalyst in various organic reactions.
Analytical Chemistry: It can be employed as a reagent for the detection and quantification of certain metal ions.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, providing a tool for studying enzyme function and regulation.
Antimicrobial Activity: Due to its arsenic content, the compound may exhibit antimicrobial properties, making it useful in the development of new antimicrobial agents.
Medicine
Drug Development: The compound’s unique structure can be explored for potential therapeutic applications, including anticancer and antiparasitic activities.
Industry
Material Science: The compound can be used in the synthesis of advanced materials with specific properties, such as conductivity or optical activity.
作用機序
The mechanism by which [4-(ethoxycarbonylamino)-2-hydroxyphenyl]arsonic acid exerts its effects involves interactions with molecular targets such as enzymes or cellular receptors. The arsonic acid group can bind to thiol groups in proteins, leading to enzyme inhibition or disruption of cellular processes. The ethoxycarbonylamino group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy.
類似化合物との比較
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar hydroxyphenyl structure and exhibit interesting biological activities.
Aldehydes and Ketones: Compounds with carbonyl groups, such as aldehydes and ketones, can undergo similar types of reactions, including oxidation and reduction.
Uniqueness
Arsonic Acid Group: The presence of the arsonic acid group distinguishes [4-(ethoxycarbonylamino)-2-hydroxyphenyl]arsonic acid from other hydroxyphenyl derivatives, providing unique chemical reactivity and biological activity.
Ethoxycarbonylamino Group: This group enhances the compound’s solubility and potential for chemical modifications, making it versatile for various applications.
特性
CAS番号 |
6266-19-9 |
|---|---|
分子式 |
C9H12AsNO6 |
分子量 |
305.12 g/mol |
IUPAC名 |
[4-(ethoxycarbonylamino)-2-hydroxyphenyl]arsonic acid |
InChI |
InChI=1S/C9H12AsNO6/c1-2-17-9(13)11-6-3-4-7(8(12)5-6)10(14,15)16/h3-5,12H,2H2,1H3,(H,11,13)(H2,14,15,16) |
InChIキー |
XCUQXNMWEGBMGA-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)NC1=CC(=C(C=C1)[As](=O)(O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2-bromophenyl)methylideneamino]-2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B14721970.png)
![2,14-dioxapentacyclo[14.8.0.04,13.06,11.018,23]tetracosa-1(24),4,6,8,10,12,16,18,20,22-decaene-3,15-dione](/img/structure/B14721973.png)
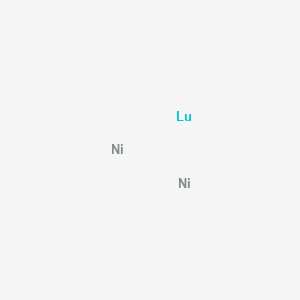
![N-[(4-Dimethylaminophenyl)methylideneamino]-4-nitro-benzenesulfonamide](/img/structure/B14721981.png)

![Benzyl n-[(benzyloxy)carbonyl]-o-[bis(2-chloropropyl)carbamoyl]serinate](/img/structure/B14721986.png)
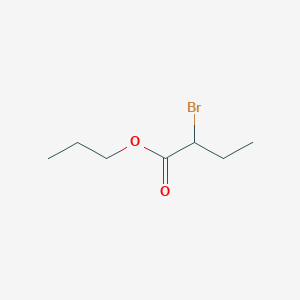
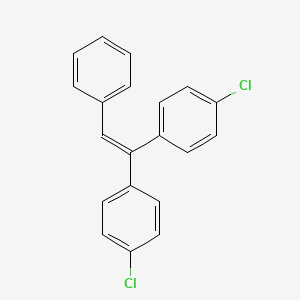
![N-[2-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B14722023.png)
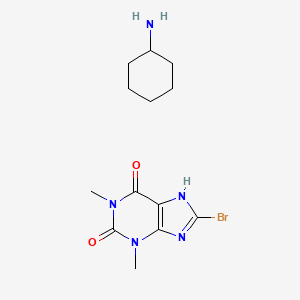
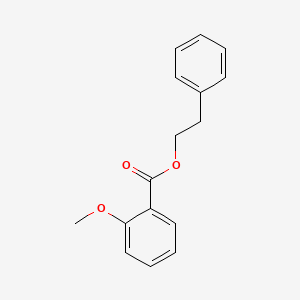
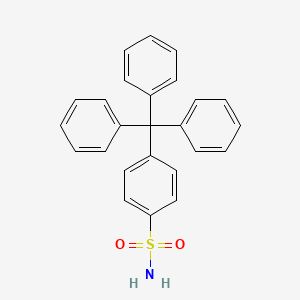
![Methyl 4-[3-(3,3-dimethylbutanamido)phenyl]-1,6-dimethyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B14722049.png)
